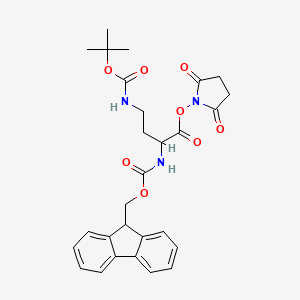
2,5-Dioxopyrrolidin-1-yl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound often used in peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group, both of which are commonly used as protecting groups in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using Fmoc and Boc groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the process and ensure high purity and yield. The use of large-scale reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where protecting groups are involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of peptides and other complex molecules. Its protecting groups are essential for selective reactions.
Biology
In biological research, it is used to study protein interactions and enzyme mechanisms. The compound’s structure allows for the creation of peptide libraries for screening purposes.
Medicine
In medicine, it is used in the development of peptide-based drugs. Its ability to protect amino groups makes it valuable in the synthesis of therapeutic peptides.
Industry
In the industrial sector, it is used in the production of various chemicals and materials. Its role in peptide synthesis makes it crucial for the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate involves the protection of amino groups during peptide synthesis. The Fmoc and Boc groups prevent unwanted reactions, allowing for selective deprotection and subsequent reactions. The compound interacts with various molecular targets, including enzymes and receptors, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Boc)-OH: Another compound with Fmoc and Boc protecting groups.
Boc-Lys(Fmoc)-OH: Similar structure but with reversed protecting groups.
Fmoc-Gly-OH: A simpler compound with only the Fmoc group.
Uniqueness
The uniqueness of 2,5-Dioxopyrrolidin-1-yl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate lies in its dual protecting groups, which provide versatility in synthetic applications. Its structure allows for selective reactions, making it valuable in complex peptide synthesis.
Eigenschaften
Molekularformel |
C28H31N3O8 |
|---|---|
Molekulargewicht |
537.6 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C28H31N3O8/c1-28(2,3)38-26(35)29-15-14-22(25(34)39-31-23(32)12-13-24(31)33)30-27(36)37-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)(H,30,36) |
InChI-Schlüssel |
MDMVPESGWBSLND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


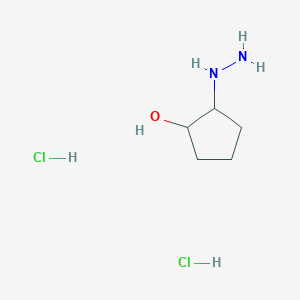
![rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis](/img/structure/B12312878.png)

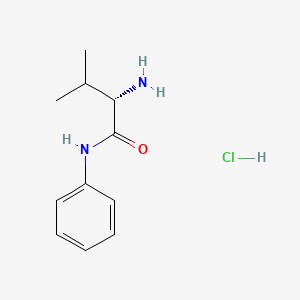
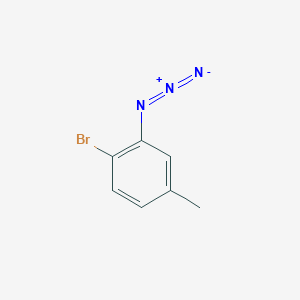

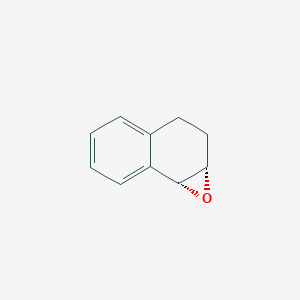
![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)

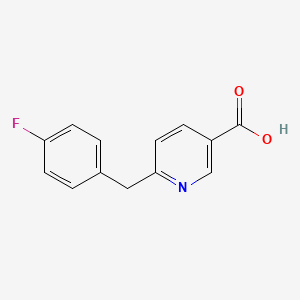

![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
![rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans](/img/structure/B12312958.png)
